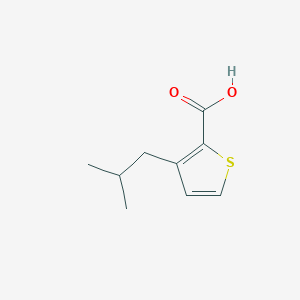
(Butan-2-yl)(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C7H13N. It belongs to the class of propargylamines, which are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis . This compound is characterized by the presence of both a butan-2-yl group and a prop-2-yn-1-yl group attached to an amine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(prop-2-yn-1-yl)amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or ruthenium . The reaction conditions often include solvent-free environments and mild temperatures to promote green chemistry practices.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (Butan-2-yl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .
Applications De Recherche Scientifique
(Butan-2-yl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of neuroprotective effects . The compound may also participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Rasagiline: Another propargylamine used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Known for its use as a monoamine oxidase inhibitor in various therapeutic applications.
Uniqueness: (Butan-2-yl)(prop-2-yn-1-yl)amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of butan-2-yl and prop-2-yn-1-yl groups provides a versatile platform for chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
N-prop-2-ynylbutan-2-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h1,7-8H,5-6H2,2-3H3 |
Clé InChI |
MMUSQLTVJWLCEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



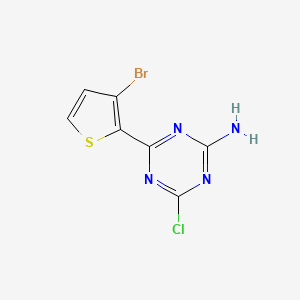

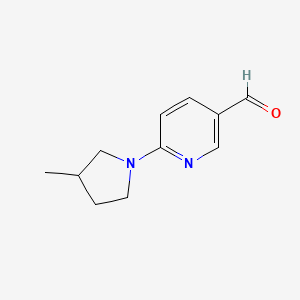
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
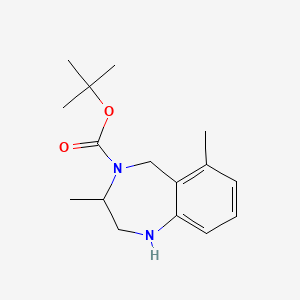
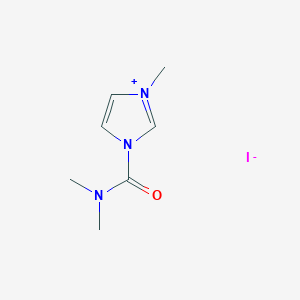
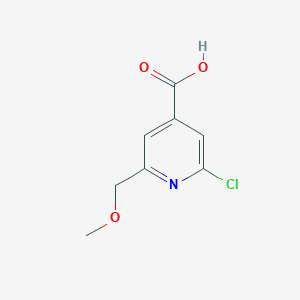

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)
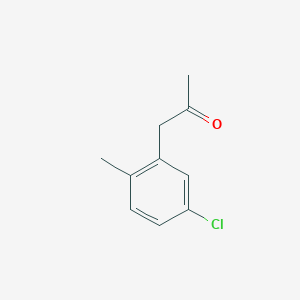
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
